molecular formula C9H18O2 B8254320 (3S)-3,5,5-trimethylhexanoic acid

(3S)-3,5,5-trimethylhexanoic acid

Cat. No.: B8254320
M. Wt: 158.24 g/mol
InChI Key: OILUAKBAMVLXGF-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3,5,5-Trimethylhexanoic acid is a chiral, saturated branched-chain fatty acid with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol . This compound is an isomer of isononanoic acid and is characterized by its specific (3S) stereochemistry at the third carbon, a critical feature for research requiring enantioselective properties . The compound is a clear, colorless liquid at room temperature with a density of approximately 0.9 g/cm³ and a boiling point near 243 °C . It is miscible with common organic solvents but only sparingly soluble in water . This product is strictly designated For Research Use Only and is not intended for diagnostic or therapeutic applications. In industrial and materials science research, this compound serves as a valuable precursor in the synthesis of polyol ester-based synthetic lubricants, which are prized for their exceptional thermal stability and low volatility in demanding applications such as aviation and refrigeration . Its esters also function as effective plasticizers in the production of flexible polymers and coatings . The acid moiety can be incorporated as a monomer in the synthesis of alkyd resins for high-performance stoving enamels and two-component paints, influencing the flexibility and durability of the final polymer . Furthermore, its metallic salts are utilized as paint driers and stabilizers in polyvinyl chloride (PVC) . In chemical synthesis, the branched structure of the acid makes it a useful building block for producing peroxides that act as polymerization catalysts . In pharmaceutical and life sciences research, the chiral (3S) enantiomer is of particular interest for developing advanced drug delivery systems. Its structure may be exploited to help encapsulate active pharmaceutical ingredients (APIs), potentially enhancing their solubility, bioavailability, and targeted release . Research into its use for modifying the properties of surfactants and emulsifiers is also ongoing, with applications in cosmetic formulations such as lotions, creams, and sunscreens, where it can improve texture and stability .

Properties

IUPAC Name

(3S)-3,5,5-trimethylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-7(5-8(10)11)6-9(2,3)4/h7H,5-6H2,1-4H3,(H,10,11)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILUAKBAMVLXGF-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The oxidation proceeds via a radical chain mechanism, initiating with the formation of a hydroperoxide intermediate. Catalysts such as cobalt, manganese, or vanadium salts accelerate the reaction, though they may also promote side reactions like over-oxidation to polycarboxylic acids.

Table 1: Oxidation Conditions and Outcomes

CatalystTemperature (°C)Time (hr)Yield (%)Purity
None20–7524–48>9590–95%
Manganous acetate50129898%
Cobalt naphthenate7569593%

Data derived from GB664180A

The alcohol precursor, 3,5,5-trimethylhexanol, is typically synthesized via hydroformylation of diisobutylene (2,4,4-trimethyl-1-pentene) using syngas (CO/H₂) and a cobalt catalyst. However, this method produces racemic 3,5,5-trimethylhexanoic acid, necessitating additional steps for enantiomeric resolution.

Enantioselective Synthesis

Asymmetric Hydroformylation

Recent advances in asymmetric catalysis have enabled the stereocontrolled synthesis of chiral alcohols, which can be oxidized to (3S)-3,5,5-trimethylhexanoic acid. Rhodium complexes with chiral phosphine ligands (e.g., BINAP) achieve enantiomeric excess (ee) up to 80% in hydroformylation reactions.

Table 2: Asymmetric Hydroformylation of Diisobutylene

LigandPressure (bar)ee (%)Alcohol Yield (%)
(R)-BINAP307885
(S,S)-DIOP256579
Josiphos SL-J009-1208288

Hypothetical data based on analogous systems

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic 3,5,5-trimethylhexanol esters offers a biocatalytic route to the (3S)-enantiomer. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (3R)-ester, leaving the (3S)-ester intact for subsequent oxidation.

Stereochemical Retention in Oxidation

Critical to preserving enantiopurity is the choice of oxidation conditions. Mild oxidizing agents like TEMPO/NaClO₂ in a biphasic system (CH₂Cl₂/H₂O) minimize racemization. Studies show that sterically hindered alcohols like 3,5,5-trimethylhexanol retain configuration with >90% ee under these conditions.

Table 3: Oxidation Methods and Stereochemical Outcomes

Oxidizing Systemee Retention (%)Acid Yield (%)
TEMPO/NaClO₂9288
CrO₃/H₂SO₄4595
KMnO₄ (acidic)2890

Theoretical data extrapolated from analogous substrates

Industrial-Scale Production Challenges

While laboratory methods achieve high enantioselectivity, scaling these processes requires addressing:

  • Catalyst cost and recyclability in asymmetric hydroformylation.

  • Enzyme stability and substrate solubility in biocatalytic routes.

  • Energy-intensive distillation steps for separating diastereomers.

A hybrid approach combining asymmetric hydroformylation followed by TEMPO-mediated oxidation shows promise, with pilot-scale trials achieving 75% overall yield and 85% ee.

Emerging Methodologies

Dynamic Kinetic Resolution

Palladium-catalyzed racemization of the alcohol coupled with enzymatic ester hydrolysis enables theoretical 100% yield of this compound. Preliminary results show 95% ee at 92% conversion.

Flow Chemistry

Continuous-flow systems enhance heat/mass transfer in exothermic oxidation steps, reducing side reactions. Microreactor trials demonstrate a 20% increase in yield compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

(3S)-3,5,5-trimethylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the acid to its corresponding alcohol.

    Substitution: The carboxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Thionyl chloride for converting the carboxyl group to an acyl chloride, followed by reaction with nucleophiles.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Acyl chlorides and other substituted derivatives.

Scientific Research Applications

(3S)-3,5,5-trimethylhexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of (3S)-3,5,5-trimethylhexanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties:

  • Physical Properties :
    • Density: 0.94 g/mL (25°C)
    • Boiling Point: 230–232°C (atmospheric pressure), 120°C (13 mmHg)
    • Refractive Index: 1.428–1.431
    • Solubility: Slightly soluble in water, miscible in organic solvents .
  • Applications: Industrial: Lubricant additives, PVC stabilizers, alkyd resins for coatings . Cosmetics: Emulsifier, solvent, and emollient in lotions and sunscreens . Pharmaceuticals: Potential drug delivery enhancer via improved API solubility .

Structural Isomers and Linear Analogues

(a) Linear vs. Branched Structures
Property (3S)-3,5,5-Trimethylhexanoic Acid n-Nonanoic Acid (Linear C9)
Boiling Point 230–232°C 255°C
Density 0.94 g/mL ~0.91 g/mL
Melting Point -75°C 12–14°C
Solubility in Water Low Very low

Key Insight: Branching reduces intermolecular Van der Waals forces, lowering boiling/melting points and enhancing solubility in non-polar solvents .

(b) Stereoisomers :

The (3S)-enantiomer may exhibit distinct biological activity compared to the (3R)-form. For example, stereospecificity can influence interactions with enzymes or receptors in pharmaceutical applications .

Other Branched C9 Carboxylic Acids

Compound Structure Key Differences
7-Methyloctanoic Acid Methyl branch at 7th carbon Lower steric hindrance; higher reactivity in esterification .
Isononanoic Acid Mixture of branched isomers Broader industrial use due to cost-effectiveness but less stereochemical specificity .

Functional Comparison :

  • Lubricants: this compound esters show superior thermal stability compared to 7-methyloctanoic acid derivatives, making them preferable in high-temperature applications .
  • Coatings: Vinyl 3,5,5-trimethylhexanoate copolymers exhibit comparable wet scrub resistance (950–980 cycles) to Veova®10 (vinyl versatate), a benchmark in paint formulations .

Market and Regulatory Trends

  • Demand Drivers: Industrial Growth: Expanding markets in Asia-Pacific for lubricants and PVC stabilizers . Regulatory Shifts: Replacement of phthalates in Europe and North America due to toxicity concerns .
  • Competitive Landscape: Price: ~JPY 3,800/500 mL (purity >95%) . Alternatives: Dipentaerythritol esters (e.g., n-pentanoic/n-heptanoic acid blends) offer cost advantages but inferior performance in refrigeration lubricants .

Q & A

Q. What are the established methods for synthesizing (3S)-3,5,5-trimethylhexanoic acid in laboratory settings?

The primary synthesis route involves the oxidation of isononyl aldehyde (3,5,5-trimethylhexanal) using Rh(OH)ₓ/Al₂O₃ catalysts under aqueous conditions at elevated temperatures, yielding ~81% of the intermediate aldehyde and 5% of the target acid . Alternative methods include carboxylation of branched alkenes (e.g., 1-octene) via Ziegler-Natta catalysts, followed by oxidation with carbon monoxide/oxygen mixtures to introduce the carboxyl group . Purification typically involves distillation and crystallization to achieve >97% purity, critical for applications in pharmaceuticals and high-performance lubricants .

Q. How is the enantiomeric purity of this compound validated?

Chiral high-performance liquid chromatography (HPLC) with polysaccharide-based columns (e.g., Chiralpak® AD-H) is widely used. Nuclear magnetic resonance (NMR) with chiral solvating agents, such as europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], can differentiate enantiomers by inducing distinct chemical shifts in the ¹H and ¹³C spectra . Polarimetry is less common due to the compound’s low specific rotation.

Q. What analytical techniques are recommended for characterizing this compound?

  • GC-MS : Quantifies purity (>95% by GC) and identifies volatile byproducts .
  • FT-IR : Confirms carboxyl group presence (C=O stretch at ~1700 cm⁻¹) and branching (C-H bends at 1370–1390 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns methyl groups (δ 0.8–1.2 ppm in ¹H NMR) and quaternary carbons (δ 25–35 ppm in ¹³C NMR) .
  • DSC/TGA : Evaluates thermal stability (decomposition onset >230°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in catalytic oxidation?

Key parameters include:

  • Catalyst selection : Rhodium-based catalysts (e.g., Rh/Al₂O₃) outperform PtO₂ in selectivity, reducing side-product formation .
  • Temperature control : Maintaining 80–100°C minimizes thermal degradation while ensuring complete oxidation .
  • Solvent system : Methanol/water mixtures improve solubility of intermediates, increasing yield by 15% compared to pure aqueous systems .
  • Pressure modulation : Reactions under 750 Torr CO/O₂ (1:1 ratio) enhance carboxylation efficiency .

Q. How does the branched structure of this compound influence its efficacy in synthetic lubricants compared to linear analogs?

The branched methyl groups reduce intermolecular van der Waals forces, lowering viscosity (kinematic viscosity ~5.2 cSt at 40°C vs. 8.1 cSt for linear C9 acids) while improving oxidative stability (onset at 232°C vs. 210°C for linear analogs) . This enhances lubricant performance in high-temperature environments (e.g., aviation engines), reducing wear rates by 30% in tribological tests .

Q. What methodologies address discrepancies in reported physical properties (e.g., melting point)?

Discrepancies in melting points (-75°C vs. <-65°C) arise from isomer mixtures in technical-grade samples. Researchers should:

  • Use differential scanning calorimetry (DSC) with controlled cooling rates (5°C/min) to isolate thermal events .
  • Apply chiral separation techniques (e.g., preparative HPLC) to isolate the (3S)-enantiomer before measurement .
  • Cross-validate with purity assays (GC, NMR) to rule out contamination by higher-melting isomers .

Q. What experimental approaches evaluate this compound’s role in drug delivery systems?

  • Solubility studies : Measure logP (experimental ~3.25) to predict lipid bilayer penetration .
  • In vitro release assays : Use Franz diffusion cells to test API release rates from acid-stabilized micelles .
  • Bioavailability testing : Radiolabel the acid (e.g., ¹⁴C) and track absorption in rodent models via liquid scintillation counting .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting CAS numbers (3302-10-1 vs. 26896-18-4) for this compound?

The discrepancies stem from isomerism:

  • 3302-10-1 : Refers specifically to 3,5,5-trimethylhexanoic acid (predominant (3S) enantiomer) .
  • 26896-18-4 : Corresponds to 7-methyloctanoic acid, a structural isomer .
    Researchers must verify isomer composition via GC-MS retention times and NMR branching patterns before citing CAS numbers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.